molecular formula C11H17NO B8413779 (4-(4-Aminobutyl)phenyl)methanol

(4-(4-Aminobutyl)phenyl)methanol

Cat. No.: B8413779
M. Wt: 179.26 g/mol
InChI Key: PELYVBRUCDALKN-UHFFFAOYSA-N
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Description

(4-(4-Aminobutyl)phenyl)methanol is a benzyl alcohol derivative featuring a phenyl ring substituted with a 4-aminobutyl chain. The compound combines a polar amine group with a hydrophobic butyl chain, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

[4-(4-aminobutyl)phenyl]methanol

InChI

InChI=1S/C11H17NO/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,13H,1-3,8-9,12H2

InChI Key

PELYVBRUCDALKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCN)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Aminobutyl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 4-(4-Hydroxymethylphenyl)butan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Aminobutyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Carboxyphenyl)butylamine

    Reduction: 4-(4-Hydroxymethylphenyl)butanol

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-(4-Aminobutyl)phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(4-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (4-(4-Aminobutyl)phenyl)methanol and related compounds in terms of structure, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features References
This compound C₁₁H₁₇NO 179.26 Benzyl alcohol, primary amine Combines hydrophobicity (butyl chain) with polarity (amine, alcohol). Inferred
(4-Butylphenyl)methanol C₁₁H₁₆O 164.24 Benzyl alcohol Lacks amine group; simpler hydrophobicity profile.
(4-AMINO-3-METHOXYPHENYL)METHANOL C₈H₁₁NO₂ 153.18 Benzyl alcohol, amine, methoxy Methoxy group increases electron density; may enhance stability or solubility.
(4-(4-Aminobutyl)piperidin-1-yl)(phenyl)methanone C₁₆H₂₂N₂O 258.36 Ketone, piperidine, amine Ketone replaces alcohol; piperidine introduces rigidity.
(4-((4-Butylphenyl)(4'-((4-butylphenyl)(phenyl)amino)-[1,1'-biphenyl]-4-yl)amino)phenyl)methanol C₄₅H₄₆N₂O 630.86 Benzyl alcohol, multiple amines High molecular weight; extended π-conjugation for potential optoelectronic use.

Key Observations:

Functional Group Impact: The primary amine in this compound distinguishes it from non-amine analogs like (4-Butylphenyl)methanol, enabling hydrogen bonding and protonation at physiological pH . Replacement of the alcohol with a ketone (e.g., in piperidin-1-yl methanone derivatives) reduces polarity and alters reactivity, as seen in NAMPT inhibitor studies .

Complex aromatic systems, such as the biphenyl derivative in , exhibit significantly higher molecular weights and extended conjugation, which may limit bioavailability but improve luminescence or charge transport properties .

Synthetic and Safety Considerations :

  • Safety data for 4-Methoxybenzyl alcohol () emphasize standard precautions for benzyl alcohol derivatives, including avoiding prolonged skin contact and ensuring adequate ventilation during handling .
  • Piperidine/piperazine-containing analogs () require specialized synthetic steps (e.g., isoindoline-1,3-dione intermediates), highlighting the trade-off between structural complexity and synthetic feasibility .

Biological Relevance: While direct biological data for this compound are absent, structurally related NAMPT activators () and inhibitors () underscore the importance of the amine-alcohol motif in targeting enzymes involved in NAD+ biosynthesis .

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